

# Comprehensive Technical Guide: 2-Fluoro-5-methyl-4-phenylpyridine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Fluoro-5-methyl-4-phenylpyridine

Cat. No.: B12966000

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Molecular Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

## Executive Summary

In contemporary drug discovery and materials science, the strategic functionalization of pyridine rings is a cornerstone of rational molecular design. **2-Fluoro-5-methyl-4-phenylpyridine** (CAS: 1806475-54-6) represents a highly specialized building block that leverages the unique stereoelectronic properties of fluorine. By integrating a fluorine atom at the C2 position, a methyl group at C5, and a phenyl pharmacophore at C4, this scaffold overcomes the traditional metabolic liabilities of unsubstituted pyridines. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a validated synthetic methodology, and the pharmacological rationale driving its utilization.

## Molecular Data & Physicochemical Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in complex synthetic pathways and biological systems. The data below summarizes the core molecular parameters of **2-Fluoro-5-methyl-4-phenylpyridine**[1].

Property	Value / Description
Chemical Name	2-Fluoro-5-methyl-4-phenylpyridine
CAS Registry Number	1806475-54-6
Molecular Formula	C <sub>12</sub> H <sub>10</sub> FN
Molecular Weight	187.21 g/mol
Precursor CAS	1227577-02-7 (4-Bromo-2-fluoro-5-methylpyridine)
SMILES String	<chem>FC1=NC=C(C)C(C2=CC=CC=C2)=C1</chem>
Key Structural Features	C2-Fluorination, C4-Phenylation, C5-Methylation

Causality in Molecular Design: The specific arrangement of these functional groups is not arbitrary. The highly electronegative C2-fluorine atom exerts a strong inductive pull (-I effect) on the pyridine nitrogen. This significantly lowers the pKa of the conjugate acid, ensuring the nitrogen remains unprotonated at physiological pH (7.4). Consequently, the molecule exhibits enhanced lipophilicity (LogD) and superior passive membrane permeability compared to its non-fluorinated analogs.

## Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing yield, scalability, and functional group tolerance. The most efficient pathway to synthesize **2-fluoro-5-methyl-4-phenylpyridine** is via the Suzuki-Miyaura cross-coupling of 4-bromo-2-fluoro-5-methylpyridine with phenylboronic acid[2]. This method is chosen for its mild conditions, low toxicity of boronic acids, and the commercial availability of the brominated precursor.

### Step-by-Step Validated Protocol

- Objective: Synthesize the target compound while minimizing protodehalogenation and homocoupling side reactions[3].

- Reagents:
  - 4-Bromo-2-fluoro-5-methylpyridine (1.0 equiv, 5.0 mmol)
  - Phenylboronic acid (1.2 equiv, 6.0 mmol)
  - Catalyst: Pd(dppf)Cl<sub>2</sub> (0.05 equiv, 5 mol%)[3]
  - Base: K<sub>2</sub>CO<sub>3</sub> (2.0 equiv, 10.0 mmol)
  - Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 25 mL)

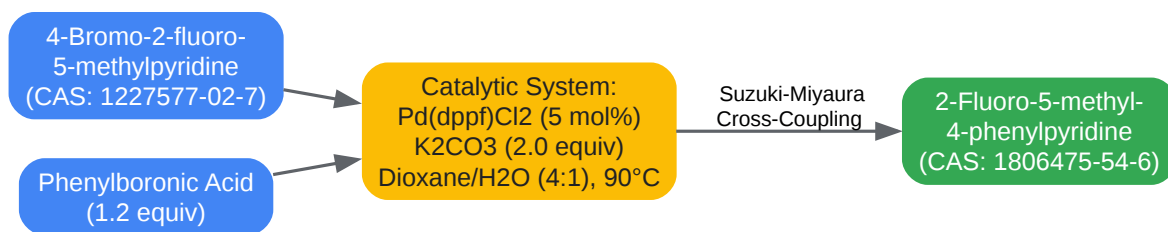
1. Reaction Setup & Rigorous Degassing: Combine the bromopyridine, phenylboronic acid, and K<sub>2</sub>CO<sub>3</sub> in a 50 mL round-bottom flask containing the Dioxane/Water solvent system. Causality: The mixture must be rigorously degassed by sparging with Argon for 15–20 minutes. Oxygen exclusion is critical to prevent the oxidative homocoupling of phenylboronic acid (which yields biphenyl) and to protect the highly active Pd(0) catalytic species from degradation[2].

2. Catalyst Addition: Add the Pd(dppf)Cl<sub>2</sub> catalyst under a positive stream of Argon. Causality: The bidentate dppf ligand is specifically chosen over monodentate ligands like PPh<sub>3</sub> because its large bite angle enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, driving the reaction forward and suppressing unwanted protodehalogenation[3].

3. Heating & Self-Validating Monitoring: Equip the flask with a reflux condenser and heat to 90 °C for 4–6 hours. Validation: Do not rely solely on time. The reaction must be monitored via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The system is self-validating when the starting bromide peak completely disappears, confirming full conversion[4].

4. Workup & Palladium Scavenging: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with water and brine. Validation: Palladium residues can cause false positives in downstream biological assays. Treat the organic layer with a metal scavenger (e.g., QuadraPure TU or SiliaMetS Thiol) for 1 hour prior to filtration to ensure heavy metal clearance.

5. Purification: Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify via flash column chromatography to yield the pure **2-fluoro-5-methyl-4-phenylpyridine**.



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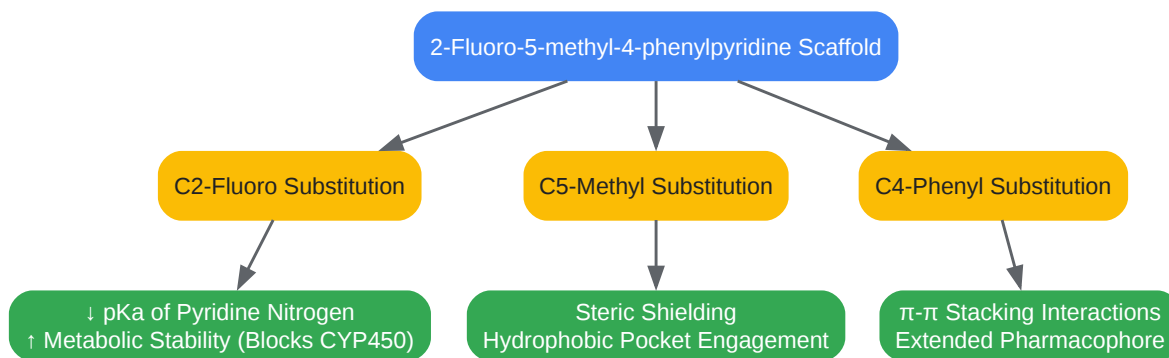
Fig 1. Suzuki-Miyaura cross-coupling workflow for **2-Fluoro-5-methyl-4-phenylpyridine** synthesis.

## Pharmacological & Material Science Relevance

The integration of this specific scaffold into a drug discovery pipeline is driven by the need to overcome the pharmacokinetic flaws of standard pyridine rings.

Unsubstituted pyridines are highly susceptible to Cytochrome P450 (CYP450) mediated N-oxidation and C-hydroxylation, leading to rapid clearance. The C2-fluorine atom acts as a metabolic shield. Because the carbon-fluorine bond is exceptionally strong and the fluorine atom is highly electronegative, it deactivates the adjacent positions toward oxidative attack, effectively blocking CYP450 enzymes and prolonging the molecule's half-life.

Furthermore, the C5-methyl group provides a compact lipophilic vector that can engage in van der Waals interactions within deep hydrophobic pockets of target proteins (e.g., kinases or GPCRs). The C4-phenyl group serves as an extended pharmacophore, facilitating strong  $\pi$ - $\pi$  stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) in the binding site.



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Fig 2. Pharmacological rationale for the substitution pattern of the fluorinated pyridine core.

## References

- MDPI (Int. J. Mol. Sci.) | Supramolecular Gel as the Template for Catalysis, Inorganic Superstructure, and Pharmaceutical Crystallization URL:[[Link](#)][5]
- ResearchGate | Conversion (%) of Suzuki-Miyaura coupling reactions URL:[[Link](#)][4]
- NIH PMC | Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction URL:[[Link](#)][3]

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- 3. Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. Supramolecular Gel as the Template for Catalysis, Inorganic Superstructure, and Pharmaceutical Crystallization [[mdpi.com](https://www.mdpi.com)]
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